

A Technical Guide to Protein Labeling with NIR-797 Isothiocyanate

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **NIR-797 isothiocyanate**, a near-infrared (NIR) fluorescent dye, for the covalent labeling of proteins. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of NIR fluorescence for their studies. We will cover the core properties of **NIR-797 isothiocyanate**, provide detailed experimental protocols for protein conjugation, and discuss methods for the characterization of the resulting labeled proteins.

Introduction to NIR-797 Isothiocyanate

NIR-797 isothiocyanate is a cyanine-based fluorescent dye that exhibits excitation and emission spectra in the near-infrared region. This characteristic is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous molecules, allowing for a higher signal-to-noise ratio and deeper tissue penetration for in vivo imaging. The isothiocyanate reactive group enables the formation of a stable covalent thiourea bond with primary amine groups (the N-terminus and the ϵ -amino group of lysine residues) on proteins.

Core Properties of NIR-797 Isothiocyanate

A thorough understanding of the physicochemical properties of **NIR-797 isothiocyanate** is crucial for its successful application in protein labeling. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source
Chemical Formula	C ₄₅ H ₅₀ N ₃ NaO ₆ S ₄	[1]
Molecular Weight	880.14 g/mol	[1]
Excitation Maximum (λ _{ex})	795 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Emission Maximum (λ _{em})	817 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Solubility	Soluble in ethanol and DMSO	
Purity	≥70% (coupling to amines), >90% (HPLC)	[1][2]

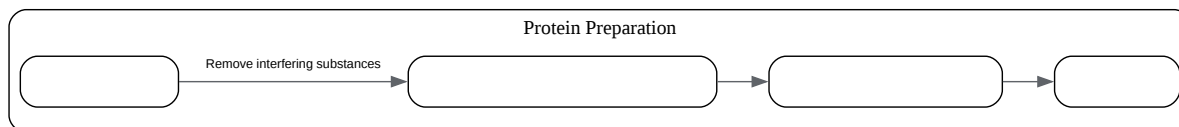
Experimental Protocols

The following section provides a detailed, step-by-step protocol for the covalent labeling of proteins with **NIR-797 isothiocyanate**. This protocol is a general guideline and may require optimization depending on the specific protein and the desired degree of labeling.

Materials and Reagents

- Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS)
- NIR-797 isothiocyanate**
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with a preservative like sodium azide)
- Spectrophotometer
- Fluorometer

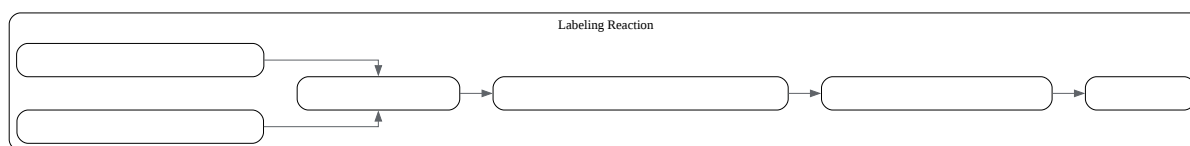
Protein Preparation Workflow



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Caption: Workflow for preparing the protein solution before labeling.

Labeling Reaction Workflow



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Caption: Step-by-step workflow for the protein labeling reaction.

Detailed Methodologies

1. Preparation of Protein Solution:

- The protein solution should be free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the protein for reaction with the isothiocyanate group.

- If necessary, dialyze the protein solution against a suitable amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
- The recommended protein concentration is typically between 2-10 mg/mL.

2. Preparation of **NIR-797 Isothiocyanate** Stock Solution:

- Immediately before use, dissolve the **NIR-797 isothiocyanate** powder in anhydrous DMSO to a concentration of 1-10 mg/mL.
- Vortex briefly to ensure the dye is fully dissolved.

3. Labeling Reaction:

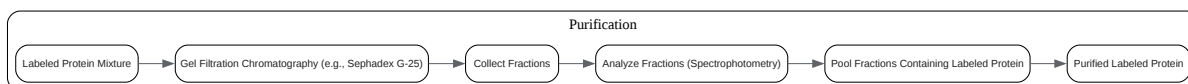
- Adjust the pH of the protein solution to 8.5-9.5 using the reaction buffer. The reaction is most efficient at a slightly alkaline pH.
- While gently stirring, add the calculated amount of the **NIR-797 isothiocyanate** stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching.

4. Purification of the Labeled Protein:

- It is crucial to remove any unconjugated **NIR-797 isothiocyanate** from the labeled protein. This is typically achieved by gel filtration chromatography using a resin with an appropriate size exclusion limit (e.g., Sephadex G-25).
- Equilibrate the column with the desired storage buffer (e.g., PBS).
- Apply the reaction mixture to the column.
- The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.

- Collect the fractions containing the labeled protein, which can often be visually identified by its color.

Purification Workflow



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Caption: Workflow for the purification of the labeled protein.

Characterization of Labeled Proteins

After purification, it is essential to characterize the labeled protein to determine the degree of labeling and confirm that its biological activity is retained.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein molar ratio, can be determined spectrophotometrically. An ideal DOL for antibodies is typically between 2 and 10.[3]

1. Measure Absorbance:

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum of **NIR-797 isothiocyanate** (~795 nm, A_{795}).

2. Calculate Protein Concentration:

- The absorbance of the dye at 280 nm will interfere with the protein absorbance measurement. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. While the specific CF for **NIR-797 isothiocyanate** is not readily available in the literature, a general approach for cyanine dyes can be used, or it can be determined experimentally.

- Protein Concentration (M) = $[A_{280} - (A_{795} \times CF)] / \epsilon_{\text{protein}}$
 - where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein.

3. Calculate Dye Concentration:

- Dye Concentration (M) = $A_{795} / \epsilon_{\text{dye}}$
 - where ϵ_{dye} is the molar extinction coefficient of **NIR-797 isothiocyanate**. Note: A validated molar extinction coefficient for **NIR-797 isothiocyanate** is not consistently reported in publicly available sources. This value may need to be obtained from the supplier or determined experimentally.

4. Calculate DOL:

- DOL = Dye Concentration (M) / Protein Concentration (M)

Functional Analysis

It is crucial to verify that the labeling process has not compromised the biological function of the protein. The specific assay will depend on the protein being labeled. For example, for an antibody, an ELISA or a flow cytometry-based binding assay can be performed to assess its antigen-binding affinity.

Applications in Research and Drug Development

NIR-797 isothiocyanate-labeled proteins are valuable tools in various research and drug development applications:

- **In Vivo Imaging:** The deep tissue penetration of NIR light makes these labeled proteins ideal for non-invasive imaging in small animal models to study drug distribution, target engagement, and tumor localization.[\[4\]](#)[\[5\]](#)
- **Cancer Research:** Labeled antibodies can be used to target and visualize tumors, providing insights into cancer biology and the efficacy of targeted therapies.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Drug Delivery:** Fluorescently labeling drug delivery vehicles, such as nanoparticles encapsulating a therapeutic agent, allows for the tracking of their biodistribution and cellular

uptake.[4]

Conclusion

NIR-797 isothiocyanate is a powerful tool for the fluorescent labeling of proteins, offering significant advantages for a range of biological applications, particularly in the realm of in vivo imaging. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively conjugate this NIR dye to their protein of interest and generate reliable reagents for their studies. Careful optimization of the labeling conditions and thorough functional characterization are paramount to ensure the integrity and performance of the final labeled product.

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